Product packaging for Asperlicin(Cat. No.:CAS No. 93413-04-8)

Asperlicin

Número de catálogo: B1663381
Número CAS: 93413-04-8
Peso molecular: 535.6 g/mol
Clave InChI: MGMRIOLWEROPJY-FPACPZPDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Origin and Mycological Isolation Research

Asperlicin is a mycotoxin derived from the fungus Aspergillus alliaceus. wikipedia.orgdrugfuture.commedchemexpress.com Research into its origin and isolation involved the fermentation of Aspergillus alliaceus strains, such as ATCC 20655 and ATCC 20656, to obtain the compound. drugfuture.comatcc.org The isolation and bioactivity of this compound, along with related compounds, were reported in studies in the mid-1980s. drugfuture.com

Overview of the this compound Family of Peptidyl Alkaloids

This compound belongs to a family of fungal nonribosomal peptide alkaloids produced by Aspergillus alliaceus. This family includes several related compounds, such as this compound B, C, D, and E, which have also been isolated and characterized. drugfuture.comresearchgate.net These compounds share a common biosynthetic origin, involving the nonribosomal peptide synthetase (NRPS) enzyme AspA, which utilizes anthranilate (Ant) and L-tryptophan (Trp) as building blocks. core.ac.uksigmaaldrich.cnnih.gov The structural diversity within the this compound family arises from variations in the cyclization and modification of the peptidyl backbone.

Table 1: Overview of this compound Family Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )PubChem CID
This compoundC₃₁H₂₉N₅O₄535.593035433
This compound CC₂₅H₁₈N₄O₂406.4146429
This compound DC₂₅H₁₈N₄O₂406.400146428
This compound EC₂₅H₁₈N₄O₃422.4146428
This compound BC₃₁H₂₉N₅O₅551.59-

This compound C Research Landscape

This compound C is a tetracyclic compound within the this compound family, derived from two units of anthranilate and one unit of L-tryptophan. core.ac.uk It is a major product of the AspA-mediated cyclization, typically formed in a ratio of approximately 10:1 compared to this compound D. core.ac.uknih.gov Research on this compound C includes studies on its structure determination, total synthesis, and its role as a cholecystokinin (B1591339) antagonist. drugfuture.comresearchgate.netnih.govontosight.ai It has been noted as a kinetically favored product during the transannular cyclization step in its biosynthesis. core.ac.uknih.govresearchgate.net this compound C has also been shown to be a substrate for further enzymatic modification, specifically by the monooxygenase AspB, to yield this compound E. core.ac.uknih.gov

Table 2: Key Research Findings for this compound C

Research AreaKey Findings
BiosynthesisFormed from anthranilate and L-tryptophan by NRPS AspA. core.ac.uk Major product (~90% flux) of cyclization. Kinetically favored product. core.ac.uknih.govresearchgate.net
StructureTetracyclic structure with a quinazolino[3,2-a] nih.govnih.govbenzodiazepine-5,13-dione skeleton. nih.govontosight.ai (S) configuration noted. ontosight.ai
Biological ActivityCholecystokinin antagonist. nih.govontosight.ai
Chemical SynthesisTotal synthesis has been reported. drugfuture.com
Further MetabolismSubstrate for AspB to produce this compound E. core.ac.uknih.gov

This compound D Research Landscape

This compound D is a regioisomer of this compound C, also a tetracyclic compound produced by Aspergillus alliaceus via the AspA enzyme. core.ac.uk Unlike this compound C, this compound D is typically a minor product of this cyclization, representing about 10% of the product flux. nih.gov Research indicates that while this compound D is a natural metabolite, it is considered a "dead end" in the biosynthetic pathway to this compound or this compound E, as the enzyme AspB does not act on it. core.ac.uknih.gov Studies have focused on its structure determination and its properties as a cholecystokinin antagonist. drugfuture.commedkoo.com Computational analysis suggests that this compound D is thermodynamically more stable than this compound C, despite being the minor product. core.ac.uknih.govresearchgate.net

Table 3: Key Research Findings for this compound D

Research AreaKey Findings
BiosynthesisFormed from anthranilate and L-tryptophan by NRPS AspA. core.ac.uk Minor product (~10% flux) of cyclization. nih.gov Thermodynamically more stable. core.ac.uknih.govresearchgate.net
StructureTetracyclic structure, regioisomer of this compound C. medkoo.com
Biological ActivityCholecystokinin antagonist. medkoo.com Exhibits higher potency than some other CCK antagonists in vitro studies on pancreatic enzyme secretion.
Chemical SynthesisTotal synthesis has been reported. researchgate.net
Further MetabolismNot a substrate for AspB. core.ac.uknih.gov

This compound E Research Landscape

This compound E is a complex indoloquinazoline alkaloid belonging to the this compound family. ontosight.ai It is a heptacyclic compound, representing a more complex scaffold compared to this compound C and D. researchgate.net Research has shown that this compound E is produced from this compound C through an oxygenative cyclization catalyzed by the FAD-dependent monooxygenase AspB. core.ac.uknih.govresearchgate.net Its structure consists of fused indole (B1671886), pyrroloquinazoline, and benzodiazepine (B76468) rings. ontosight.ai Research into this compound E has explored its potential biological activities, including activity against cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism, suggesting potential relevance in cardiovascular research. ontosight.ai Total synthesis of this compound E has also been a subject of research. drugfuture.comresearchgate.net

Table 4: Key Research Findings for this compound E

Research AreaKey Findings
BiosynthesisProduced from this compound C by the monooxygenase AspB. core.ac.uknih.govresearchgate.net
StructureComplex heptacyclic structure with fused indole, pyrroloquinazoline, and benzodiazepine rings. ontosight.ai Contains hydroxyl and carbonyl groups. ontosight.ai Specific stereochemistry is noted. ontosight.ai
Biological ActivityCholecystokinin antagonist. nih.gov Exhibits activity against cholesterol acyltransferase (ACAT). ontosight.ai
Chemical SynthesisTotal synthesis has been reported. drugfuture.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H29N5O4 B1663381 Asperlicin CAS No. 93413-04-8

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

93413-04-8

Fórmula molecular

C31H29N5O4

Peso molecular

535.6 g/mol

Nombre IUPAC

(7S)-7-[[(2S,3aS,4S)-4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione

InChI

InChI=1S/C31H29N5O4/c1-17(2)15-22-29(39)36-25-14-8-5-11-20(25)31(40,30(36)34-22)16-23-26-32-21-12-6-3-9-18(21)28(38)35(26)24-13-7-4-10-19(24)27(37)33-23/h3-14,17,22-23,30,34,40H,15-16H2,1-2H3,(H,33,37)/t22-,23-,30-,31-/m0/s1

Clave InChI

MGMRIOLWEROPJY-FPACPZPDSA-N

SMILES isomérico

CC(C)C[C@H]1C(=O)N2[C@H](N1)[C@@](C3=CC=CC=C32)(C[C@H]4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O

SMILES canónico

CC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O

Sinónimos

(S-(2alpha,9beta,9(R*),9alpha,beta))-6,7-dihydro-7-((2,3,9,9a-tetrahydro-9-hydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo(1,2-a)indol-9-yl)methyl)quinazolino(3,2-a)(1,4)benzodiazepine-5,13-dione
asperlicin

Origen del producto

United States

Pharmacological Characterization and Receptor Modulatory Mechanisms

Cholecystokinin (B1591339) (CCK) Receptor Antagonism

Asperlicin's primary pharmacological action is its antagonism of cholecystokinin receptors. nih.govnih.gov This interaction is characterized by high potency and specificity, which has made this compound a valuable tool in pharmacological research. nih.govnih.gov

This compound demonstrates marked selectivity for the cholecystokinin A (CCK1) receptor subtype, which is predominantly found in peripheral tissues, over the cholecystokinin B (CCK2) subtype, which is more prevalent in the central nervous system. nih.govmedcraveonline.com Studies have shown that this compound has a significantly higher affinity for pancreatic, ileal, and gallbladder CCK receptors (all CCK1 type) compared to its affinity for brain CCK receptors and gastrin receptors. nih.gov This selectivity for peripheral CCK receptors was a key characteristic that distinguished this compound upon its discovery. nih.gov The simplification of this compound's structure later led to the development of devazepide (B1670321), another potent and selective CCK1 antagonist. medcraveonline.com

This compound functions as a competitive antagonist at the CCK receptor. nih.govcapes.gov.brnih.gov This mechanism involves this compound binding to the receptor at the same site as the endogenous ligand, cholecystokinin, thereby preventing CCK from binding and initiating its signaling cascade. The competitive nature of this inhibition has been demonstrated in studies of CCK-induced muscle contraction and pancreatic enzyme release. nih.gov For instance, in studies using dispersed guinea pig pancreatic acini, this compound caused a dose-dependent inhibition of amylase and lipase (B570770) release stimulated by CCK. nih.gov However, it did not affect amylase release induced by carbachol, indicating that its action is specific to the CCK receptor pathway and not a general inhibitory effect on pancreatic secretion. nih.gov

The potency of this compound as a CCK antagonist is notably high when compared to earlier reference compounds. Research has shown this compound to be approximately 300 to 400 times more potent than proglumide (B1679172), a standard CCK antagonist at the time, in its affinity for peripheral CCK receptors. nih.gov In functional assays measuring the inhibition of CCK-induced amylase release from guinea pig pancreatic acini, this compound was found to be about 1,000-fold more potent than proglumide. nih.gov this compound exhibited a 50% maximal effective inhibitory dose (IC50) of 10⁻⁹ mmol/L, with maximum inhibition occurring at 10⁻⁶ mmol/L. nih.gov In contrast, proglumide had an IC50 of 10⁻⁶ mmol/L and required a concentration of 10⁻⁴ mmol/L for its maximal effect. nih.gov This superior potency established this compound and its derivatives, like devazepide, as a new and powerful class of CCK antagonists. medcraveonline.comnih.gov

Comparative Potency of CCK Receptor Antagonists
CompoundIC50 (Amylase Release Inhibition)Relative Potency vs. Proglumide
This compound1 nM (10⁻⁹ mmol/L)~1000x
Proglumide1 µM (10⁻⁶ mmol/L)1x

The characterization of this compound's interaction with CCK receptors has been extensively studied using receptor binding assays. nih.gov These assays are fundamental tools for determining the affinity of a ligand for its receptor. sygnaturediscovery.comgiffordbioscience.com

In vitro binding assays have confirmed this compound's high affinity and selectivity. Using preparations from rat pancreas (rich in CCK1 receptors) and guinea pig brain (rich in CCK2 receptors), studies have quantified the binding characteristics of this compound and its analogues. nih.gov These experiments typically measure the ability of the compound to inhibit the binding of a radiolabeled form of CCK (e.g., [¹²⁵I]CCK) to the receptors in these tissue homogenates. nih.gov The results consistently show that this compound has a much greater affinity for the pancreatic CCK receptors than for the brain CCK receptors, underscoring its CCK1 selectivity. nih.govnih.gov

Binding Affinity Profile of this compound
TissuePredominant Receptor SubtypeRelative Affinity
PancreasCCK1High
GallbladderCCK1High
IleumCCK1High
BrainCCK2Low

Radioligand displacement assays are a specific type of competitive binding assay used to determine the binding affinity (expressed as Ki or IC50) of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from its receptor. sigmaaldrich.comnih.gov The general methodology involves several key steps:

Preparation of Receptor Source : Tissue homogenates from organs rich in the target receptor (e.g., rat pancreas for CCK1) or cells engineered to express the receptor are prepared. sygnaturediscovery.comgiffordbioscience.com

Incubation : The receptor preparation is incubated with a fixed concentration of a high-affinity radioligand (such as [¹²⁵I]CCK) and varying concentrations of the unlabeled test compound (this compound). nih.govnih.gov

Separation : After reaching equilibrium, the receptor-bound radioligand must be separated from the free, unbound radioligand. giffordbioscience.com This is commonly achieved by rapid filtration through glass fiber filters, which trap the receptor-membrane complexes while allowing the free radioligand to pass through. giffordbioscience.com

Quantification : The amount of radioactivity trapped on the filters is measured using a scintillation counter or gamma counter. giffordbioscience.com

Data Analysis : The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled compound. A sigmoidal curve is generated, from which the IC50 value (the concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand) can be determined through non-linear regression analysis. sigmaaldrich.comnih.gov

This robust methodology has been crucial in quantifying the high potency and selectivity of this compound as a CCK1 receptor antagonist. nih.govnih.gov

Receptor Binding Assays and Displacement Studies

Modulation of Physiological Processes

This compound's primary mechanism of action is the competitive antagonism of CCK receptors, particularly the CCK-A subtype, which is predominant in peripheral tissues. This interaction allows this compound to modulate physiological functions that are normally regulated by CCK.

This compound has been identified as a potent inhibitor of cholecystokinin-stimulated pancreatic enzyme secretion. In studies using dispersed guinea pig pancreatic acini, this compound effectively inhibited the release of both amylase and lipase in a dose-dependent manner. nih.gov Cholecystokinin normally triggers the release of these digestive enzymes; however, this compound competitively blocks this action at the CCK receptor. nih.gov

The inhibitory potency of this compound is notably high. Research demonstrates a 50% maximal effective inhibitory dose (IC50) at 10⁻⁹ mmol/L for CCK-induced amylase release, with maximum inhibition observed at a concentration of 10⁻⁶ mmol/L. nih.gov This makes this compound approximately 1,000-fold more potent than proglumide, a standard CCK receptor antagonist. nih.gov Importantly, this compound's inhibitory action is specific to the CCK-mediated pathway, as it does not alter enzyme release stimulated by other agents like carbachol. nih.gov

Inhibitory Effect of this compound on Pancreatic Enzyme Secretion
CompoundTarget EnzymeStimulantIC50 (mmol/L)Maximum Inhibition (mmol/L)
This compoundAmylaseCholecystokinin (CCK)10⁻⁹10⁻⁶
ProglumideAmylaseCholecystokinin (CCK)10⁻⁶10⁻⁴

Cholecystokinin is the principal hormonal regulator of gallbladder motility, inducing contraction to release bile into the small intestine. As a potent CCK antagonist, this compound has been shown to be a competitive inhibitor of CCK-induced gallbladder muscle contraction. nih.gov By blocking CCK receptors in the gallbladder, this compound effectively attenuates the contractile response that is normally initiated by the binding of CCK. nih.gov This activity highlights its high affinity for peripheral CCK receptors located on the gallbladder muscle. nih.gov

Broader Biological Activities of this compound Analogues

The unique benzodiazepine (B76468) structure of this compound has served as a template for the synthesis of various analogues, leading to the exploration of a wider range of biological activities beyond CCK antagonism.

A comprehensive review of available scientific literature did not yield specific research findings on the investigation of this compound E for the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT). While other metabolites from Aspergillus species have been studied for this activity, specific data on this compound E is not currently available.

While the parent compound this compound is highly selective for peripheral CCK receptors over those in the brain, some analogues have been investigated for their effects on the central nervous system. nih.gov Research into the synthesis of various quinazolinobenzodiazepines has identified this compound C as possessing CNS depressant activity. tandfonline.com Further studies on related circumdatin-type alkaloids, which share a core chemical structure with this compound C, have shown potent inhibition of acetylcholinesterase (AChE), an enzyme critical for cholinergic signaling within the CNS. researchgate.net

A thorough search of published scientific studies did not identify specific research focused on the anticancer, antibacterial, or antifungal properties of this compound analogues. While numerous compounds derived from the Aspergillus genus exhibit such activities, these investigations have not been specifically extended to derivatives of the this compound scaffold.

Structure Activity Relationship Sar Studies and Rational Analogue Design

Medicinal Chemistry Strategies for Asperlicin Lead Optimization

Medicinal chemistry efforts focused on optimizing this compound's properties, particularly its potency, selectivity, and pharmacokinetic profile, which was initially limited by poor oral bioavailability and challenging synthesis. nih.govpnas.org

Design Principles Derived from the this compound Scaffold

The this compound scaffold, a complex tetracyclic quinazoline-benzodiazepinedione system, provided a blueprint for designing CCK antagonists. wikipedia.org Key structural elements contributing to its activity include the 1,4-benzodiazepine (B1214927) template and the indole (B1671886) moiety. researchgate.netcrimsonpublishers.commedcraveonline.com SAR optimization of the 1,4-benzodiazepine scaffold has involved modifications at various positions, including the 5-, 7-, and 8-positions, the N1 and N-indole nitrogens, and the configuration at the C3-position. researchgate.netnih.gov

Simplification of the Lead Structure for Enhanced Pharmacological Profiles (e.g., Devazepide (B1670321) Development)

A major strategy for overcoming the limitations of this compound was the simplification of its complex structure. researchgate.netnih.govcrimsonpublishers.com This led to the development of Devazepide (also known as L-364,718 or MK-329) by Merck. researchgate.netcrimsonpublishers.commedcraveonline.comwikipedia.org Devazepide is a simplified, fully synthetic antagonist that retains the core 1,4-benzodiazepine template and an indole moiety. researchgate.netcrimsonpublishers.commedcraveonline.com This simplification resulted in a potent and selective CCK1 antagonist, demonstrating improved activity compared to earlier compounds like proglumide (B1679172). researchgate.netcrimsonpublishers.commedcraveonline.comlupinepublishers.com Although clinical development of Devazepide was not entirely successful due to pharmacokinetic properties, it became a widely used reference compound in CCK receptor research. nih.govcrimsonpublishers.com

Synthesis of this compound Analogues with Improved Potency and Bioavailability

Efforts have been directed towards synthesizing this compound analogues with enhanced potency and bioavailability. wikipedia.orgnih.gov These synthetic efforts often involve building upon the 1,4-benzodiazepine-2-one core structure, incorporating the 3-indolmethyl side chain. researchgate.netnih.gov Selective alkylation and acylation reactions have been employed to introduce variations at different positions of the scaffold. researchgate.netnih.gov For instance, some analogues incorporating a 1,4-benzodiazepin-2-one moiety with a 3-indolmethyl side chain were prepared in a three-step sequence from Tryptophan and 2-amino-acetophenones. researchgate.netnih.gov Studies have shown that certain analogues exhibit improved potency on the CCKA receptor subtype compared to this compound. researchgate.netnih.govnih.gov Additionally, the synthesis of analogues with improved water solubility has been a goal to facilitate their use in physiological and pharmacological studies. nih.gov

Advanced Synthetic Methodologies for this compound and its Derivatives

The complex structure of this compound and its analogues necessitates advanced synthetic strategies. Several methodologies have been developed to construct the core ring systems and functionalize the molecules.

Biomimetic Linear Tripeptide Cyclodehydration Approaches

One widely reported method for synthesizing this compound D and related quinazolino[3,2-d] researchgate.netchem-soc.sibenzodiazepine (B76468) systems involves a biomimetic approach utilizing the cyclodehydration of linear tripeptides. chem-soc.siresearchgate.netnajah.educhem-soc.siresearchgate.net This approach often starts with a linear tripeptide sequence incorporating units like anthranilic acid and tryptophan. chem-soc.sichem-soc.si Lewis acids, such as MgCl₂ or ZnCl₂, are commonly used to mediate the cyclodehydration process, leading to the formation of the tetracyclic core. chem-soc.sinajah.educhem-soc.si For example, the synthesis of this compound D has been achieved through the MgCl₂-mediated cyclodehydration of a linear tripeptide derived from anthranilic acid and tryptophan methyl ester. chem-soc.sichem-soc.si This method can involve a cascade of reactions, including intramolecular nucleophilic acyl substitution and cyclization. researchgate.netresearchgate.net

Aza-Wittig Cyclization Strategies for Quinazolino Ring Formation

Aza-Wittig cyclization strategies have proven effective for constructing the quinazolino ring system present in this compound and its derivatives. researchgate.netresearchgate.netarkat-usa.orgresearchgate.net This approach typically involves the use of Staudinger intermediates. researchgate.netarkat-usa.org A common strategy involves the acylation of tryptophan derivatives with 2-azidobenzoyl chloride to form an azido (B1232118) intermediate. Treatment of this intermediate with phosphines (e.g., Ph₃P or Bu₃P) generates a phosphorane intermediate, which undergoes a tandem aza-Wittig cyclization and dehydration to form the quinazolino[3,2-d] researchgate.netchem-soc.sibenzodiazepine core. researchgate.netarkat-usa.org This methodology has been successfully applied to the synthesis of this compound D. researchgate.netarkat-usa.org

Multi-Step Synthesis of Benzodiazepine and Quinazolinone Derivatives

The synthesis of this compound analogues, particularly those based on the benzodiazepine and quinazolinone scaffolds, often involves multi-step approaches. One common strategy utilizes a biomimetic approach starting from a linear tripeptide sequence, typically involving anthranilic acid and tryptophan. researchgate.net

Microwave-assisted double dehydrocyclization of anthranilate-containing tripeptides using scandium triflate has also been successfully employed for the synthesis of fused quinazolino[3,2-a] researchgate.netnih.govbenzodiazepinediones, including natural products like this compound C. nih.govingentaconnect.com This method can afford the tetracyclic scaffold in moderate to good yields (37-47%). nih.gov

The synthesis of 1,4-benzodiazepine-2,5-diones can also be achieved through one-pot sequential Ti-catalyzed amidation followed by Cu-catalyzed Ullmann-type cyclizations of N-(2-iodobenzoyl/benzyl)amino esters under microwave irradiation. ingentaconnect.com

Overcoming Synthetic Challenges of Complex Chemical Scaffolds

The inherent complexity of this compound's fused ring system presents significant synthetic challenges. nih.govontosight.ai The multi-cyclic nature, specific stereochemistry, and the presence of multiple functional groups require carefully designed synthetic routes to achieve reasonable yields and purity. nih.govontosight.ai

Simplification of the complex natural product structure has been an effective strategy to address synthetic difficulties and improve properties like bioavailability. nih.gov For instance, the simplified analogue Devazepide, derived from this compound, was developed to overcome limitations such as challenging total synthesis and poor oral bioavailability. nih.gov

Methods like the microwave-assisted double dehydrocyclization offer advantages by reducing reaction times and enhancing yields compared to conventional thermal methods. ingentaconnect.com The use of specific catalysts, such as scandium triflate, has proven effective in facilitating the formation of the desired fused ring systems. nih.govingentaconnect.com

Despite advancements, challenges remain in developing mild, simple, economical, and high-yielding procedures for the synthesis of certain quinazolino researchgate.netnih.govbenzodiazepine alkaloids. arkat-usa.orgresearchgate.net Traditional methods utilizing reagents like 2-azidobenzoyl chloride and transition metals can have disadvantages such as cost, availability, byproduct generation, harsh conditions, and low atom economy. arkat-usa.orgresearchgate.net

Influence of Structural Modifications on Biological Activity

Systematic structural modifications of this compound and its analogues have been crucial in understanding their interaction with CCK receptors and developing compounds with improved potency and selectivity. researchgate.netnih.gov

Stereochemical Considerations and their Impact on Receptor Binding (e.g., C3-Substituted Benzodiazepines)

Stereochemistry plays a significant role in the biological activity of this compound analogues, particularly those with substituents at the C3 position of the benzodiazepine core. Studies have shown that the stereochemistry at C3 can influence the affinity and selectivity for CCK-A and CCK-B receptors. researchgate.netscholarsresearchlibrary.com

For C3-substituted benzodiazepines derived from this compound, such as Devazepide (L-364,718), the (S)-enantiomer generally shows greater affinity for CCK-A receptors. scholarsresearchlibrary.comnih.gov The (R)-enantiomer, on the other hand, has shown more binding to CCK-B receptors. scholarsresearchlibrary.com Computer-assisted molecular modeling studies suggest that the binding site for C3-substituents on the CCK-A receptor is a planar slot, and the stereochemistry at C3 influences the relative binding mode of the isomers. nih.gov The benzodiazepine moiety is thought to act as an invertible core that helps position the attached substituents optimally for receptor interaction. nih.gov

However, research on novel achiral CCK2R antagonists suggests that bulky N1 substituents in the 1,4-benzodiazepine scaffold might negate the requirement for specific stereochemistry at C3 for selectivity over CCK1R. researchgate.net

Systematic Variation at Key Positions (e.g., 5-, 7-, 8-Position, N1, N-Indole Nitrogen)

SAR optimization of the 1,4-benzodiazepine scaffold of this compound analogues has involved systematic variations at various positions, including the 5-, 7-, and 8-positions, as well as the N1 and N-indole nitrogen atoms. researchgate.netnih.gov These modifications can significantly impact receptor binding affinity and selectivity.

Variations at the 5-, 7-, and 8-positions of the benzodiazepine ring have been explored to understand their contribution to receptor interaction. researchgate.netnih.gov Similarly, modifications at the N1 position and the nitrogen atom of the indole moiety have been investigated. researchgate.netnih.gov These systematic variations allow researchers to map the key regions of the molecule that interact with the receptor binding site and to identify substituents that enhance the desired activity.

For example, the introduction of cationic water-solubilizing groups, particularly at C5, was explored to improve oral bioavailability, although this sometimes led to a loss of affinity that required compensatory modifications at the N1 position. sci-hub.se Bulky N1 substituents have been shown to influence receptor selectivity. sci-hub.se

Directed Biosynthesis as a Tool for Analog Diversity Generation

Directed biosynthesis is a valuable strategy for generating structural diversity in natural products like this compound, particularly for creating analogues that may be difficult to synthesize chemically. ucd.ienih.gov This approach involves supplementing the growth medium of the producing microorganism (Aspergillus alliaceus in the case of this compound) with analogues of the natural precursors. ucd.ienih.gov

Feeding studies with 14C-labeled amino acids have confirmed that this compound is biosynthesized from tryptophan, anthranilate, and leucine (B10760876). nih.gov By providing analogues of these precursors to resting cells of Aspergillus alliaceus, researchers have successfully produced a variety of this compound analogues. ucd.ienih.gov For instance, supplementing the medium with tryptophan analogues like 5-fluorotryptophan (B555192) or 6-methyltryptophan has yielded fluorinated and methylated this compound derivatives. Similarly, replacing leucine with norleucine or tert-leucine has resulted in side chain-modified analogues.

Preclinical Research and Potential Therapeutic Applications

Evaluation in Disease Pathogenesis Models

Asperlicin and its derivatives have been evaluated in preclinical models to understand their effects on disease mechanisms.

Pancreatic Disorders Research

Research into pancreatic disorders has investigated the ability of this compound to modulate pancreatic function and mitigate disease severity in experimental models.

Attenuation of Acute Pancreatitis in Rodent Models

Studies in rodent models have explored the effect of this compound on acute pancreatitis. In rats, this compound has been shown to attenuate sodium taurocholate-induced acute hemorrhagic pancreatitis (AHP). nih.govkarger.comkarger.com Administration of this compound via intraperitoneal injections significantly reduced serum amylase concentrations, pancreas weights, and the severity of pancreatic histopathology in rats with induced AHP. nih.gov These findings suggest that endogenous CCK plays a role in the pathogenesis of this type of acute pancreatitis in rats. nih.gov While some studies in various animal models and types of induced pancreatitis have shown beneficial effects of CCK-receptor blockade, others have reported variable or no significant effects, highlighting the complexity and model-dependency of these findings. nih.govkarger.comkarger.comliverpool.ac.uk

Investigations into Reducing Pancreatic Hypersecretion

As a CCK receptor antagonist, this compound has been investigated for its potential to reduce pancreatic hypersecretion. Cholecystokinin (B1591339) is known to stimulate pancreatic enzyme secretion. researchgate.netnih.gov this compound has been shown to inhibit CCK-stimulated pancreatic enzyme release in dispersed guinea pig acini. nih.gov In these studies, this compound demonstrated a potent inhibitory effect on the release of amylase and lipase (B570770) induced by CCK. nih.gov

Data from one study on isolated guinea pig acini showed the following:

SubstanceEffect on Amylase Release (CCK-induced)50% Effective Inhibitory Dose (mmol/L)
This compoundSubstantial inhibition10-9
Proglumide (B1679172)Inhibition10-6

This indicates that this compound was significantly more potent than proglumide in inhibiting CCK-induced amylase release in this model. nih.gov

Oncology Research

This compound and its analogues have been investigated in oncology research, particularly concerning cancers where CCK receptors may play a role in growth and proliferation.

Targeting CCK Receptors in Pancreatic and Colon Cancer Cell Lines

Cholecystokinin has been shown to cause proliferation in colon and pancreatic cancer cell lines, making CCK antagonists potential candidates as growth factor inhibitors in these cancers. jscholaronline.orgmedcraveonline.comresearchgate.netcrimsonpublishers.comaston.ac.ukrsc.orgmedcraveonline.comscivisionpub.com this compound was the first non-peptidal compound identified as a lead structure for developing CCK antagonists. wikipedia.orgjscholaronline.orgmedcraveonline.comresearchgate.netcrimsonpublishers.comaston.ac.ukrsc.orgmedcraveonline.comscivisionpub.commedcraveonline.combenzon-foundation.dk Analogues derived from this compound have been studied for their activity against CCK receptors expressed in various cancer cell lines. jscholaronline.orgresearchgate.netcrimsonpublishers.comaston.ac.ukrsc.orgmedcraveonline.comscivisionpub.commedcraveonline.com

Research has indicated that CCK1 antagonists, derived from the this compound lead structure, have shown activity against pancreatic and colon cancer cell lines. aston.ac.ukrsc.orgmedcraveonline.comscivisionpub.com For instance, certain pyrrolone derivatives, developed from the this compound template, have demonstrated selective toxicity towards human pancreatic (e.g., MIAPACA) and colon cancer cell lines in in vitro assays. aston.ac.ukrsc.orgmedcraveonline.com

Data from studies on the cytotoxicity of this compound-derived compounds in cancer cell lines include:

Compound ClassCell Line TypeExample Cell LineActivity ObservedRelevant Receptor
This compound analoguesPancreatic CancerMIAPACAInhibition of proliferationCCK1
This compound analoguesColon CancerMAC 16 (murine)Inhibition of proliferationCCK1
This compound derivativesHuman Pancreatic CarcinomaMIA PACAInhibition of viabilityCCK1
This compound derivativesMurine Colon CancerMAC 16Inhibition of viabilityCCK1

These studies suggest that targeting CCK receptors, particularly CCK1, with this compound-derived antagonists may be a viable strategy in these cancer types. aston.ac.ukrsc.orgmedcraveonline.comscivisionpub.com

Studies on Antineoplastic and Antiproliferative Effects

Studies have investigated the antineoplastic and antiproliferative effects of this compound and its analogues in the context of CCK-related cancers. nih.govresearchgate.netmedcraveonline.comrsc.orgmedcraveonline.com Cholecystokinin's role as a growth factor in certain cancers, including those of the colon and pancreas, has led to the evaluation of CCK antagonists as potential inhibitors of tumor growth. medcraveonline.comcrimsonpublishers.comrsc.orgmedcraveonline.com

This compound-derived compounds have demonstrated antiproliferative effects in vitro against various cancer cell lines that express CCK receptors. medcraveonline.comaston.ac.ukrsc.orgmedcraveonline.commedcraveonline.com For example, novel pyrrolone derivatives based on the this compound structure have shown nanomolar in vitro activity and anticancer activity in vivo in xenograft models of colon and pancreatic cancer. aston.ac.ukrsc.orgmedcraveonline.comscivisionpub.com These compounds inhibited tumor growth in human pancreatic cancer cell lines transplanted into nude mice. aston.ac.ukrsc.orgmedcraveonline.comscivisionpub.com

In vitro studies using the MTT assay have been employed to measure the viability of cancer cell lines treated with this compound-derived compounds. medcraveonline.comaston.ac.ukrsc.orgmedcraveonline.comacs.org These assays have provided IC50 values, indicating the concentration at which the compounds inhibit cell viability by 50%. medcraveonline.comaston.ac.ukrsc.orgmedcraveonline.com For instance, a specific pyrrolone derivative was found to be significantly more potent than lorglumide (B1675136) in inhibiting the viability of the MIA PACA human pancreatic carcinoma cell line. aston.ac.ukrsc.org

Data on antiproliferative effects in selected cell lines:

Compound TypeCell LineIC50 (approximate)ComparisonSource
Pyrrolone derivativeMIA PACANanomolar range20 times better than lorglumide (~1 µM) aston.ac.ukrsc.org
Pyrrolone derivativeMAC 16~100 nMFluorinated analogue slightly more potent rsc.orgmedcraveonline.com

These findings support the potential of this compound-derived CCK antagonists as agents with antineoplastic and antiproliferative properties in CCK-sensitive cancers. medcraveonline.comaston.ac.ukrsc.orgmedcraveonline.comscivisionpub.commedcraveonline.com

In Vivo Xenograft Studies for Antitumor Efficacy

CCK has been shown to cause proliferation in certain cancer cell lines, including colon and pancreatic cancer. juniperpublishers.comlupinepublishers.comjscholarpublishers.comresearchgate.netcrimsonpublishers.com Consequently, CCK antagonists have been studied as potential growth inhibitors in these CCK-sensitive cancers. juniperpublishers.comlupinepublishers.comjscholarpublishers.comresearchgate.netcrimsonpublishers.commedcraveonline.com

While this compound itself was a lead structure, subsequent analogues, such as certain pyrrolone derivatives (e.g., PNB-028), have been tested in in vivo xenograft models. rsc.orgresearchgate.netcrimsonpublishers.com Studies using xenograft models in nude mice demonstrated that selected pyrrolone derivatives showed significant inhibition of tumor growth in human pancreatic cancer cell lines (e.g., MIAPACA) and chemo-resistant colon cancer cell lines (e.g., MAC 16). rsc.orgresearchgate.netcrimsonpublishers.com These studies involved oral administration of the compounds. researchgate.netcrimsonpublishers.com The inhibition of proliferation was analyzed via biomarkers such as Ki 67. researchgate.netcrimsonpublishers.com

Cardiovascular Disease Research (this compound E-mediated ACAT Inhibition)

This compound E, a related indoloquinazoline alkaloid also isolated from Aspergillus alliaceus, has shown potential biological activity against targets including cholesterol acyltransferase (ACAT). ontosight.ai ACAT is an enzyme involved in cholesterol metabolism and esterification. ontosight.aiatlantis-press.comresearchgate.net Inhibition of ACAT can lead to a decrease in cholesterol levels, potentially reducing the assembly and secretion of lipoproteins like VLDL and LDL, and inhibiting foam cell formation in arterial walls. atlantis-press.com This activity makes this compound E and its analogues candidates for research into cardiovascular diseases aimed at reducing cholesterol levels. ontosight.ai However, research into ACAT inhibition as a strategy for treating high cholesterol and atherosclerosis has also yielded mixed results, with some studies indicating it may not be an effective strategy and could potentially promote atherogenesis. wikipedia.orgnih.gov

Central Nervous System Disorder Research (Anxiolytic, Satiety, Schizophrenia)

CCK acts as a neuromodulator in the brain and is involved in various central nervous system processes. juniperpublishers.comlupinepublishers.comjscholarpublishers.comresearchgate.netscivisionpub.com CCK antagonists, including those derived from the this compound lead structure, have been investigated for their potential in treating central nervous system disorders. juniperpublishers.comlupinepublishers.comjscholarpublishers.commedcraveonline.com Specifically, they have been studied as anxiolytics (reducing anxiety), in the treatment of schizophrenia, and for their effects on satiety. juniperpublishers.comlupinepublishers.comjscholarpublishers.comcrimsonpublishers.commedcraveonline.com The CCK2 receptor is known to mediate anxiety and panic attacks, and agonists like CCK-4 have been found to induce panic in patients. juniperpublishers.comlupinepublishers.com CCK antagonists have been reviewed for their anxiolytic properties. rsc.orgcrimsonpublishers.com

In Vitro and In Vivo Pharmacological Assessments

Pharmacological assessments of this compound and its analogues have been conducted using a variety of in vitro and in vivo methods to evaluate their efficacy, selectivity, and physiological actions related to CCK antagonism.

Cell-Based Assays for Compound Efficacy and Selectivity

Cell-based assays are utilized to evaluate the efficacy and selectivity of this compound analogues. These assays often involve measuring the viability or proliferation of cancer cell lines that express CCK receptors. rsc.orgcrimsonpublishers.comscivisionpub.com For instance, cytotoxicity assays using the MTT method have been employed to determine the inhibitory concentration 50% (IC50) values of compounds against various CCK-related cancer cell lines, including human pancreatic (MIAPACA, PANC) and colon cancer (MAC13, MAC16) cell lines. rsc.orgcrimsonpublishers.commedcraveonline.comscivisionpub.com These assays help in identifying potent ligands and assessing their selective toxicity towards these cell types. rsc.orgscivisionpub.com Some studies have reported IC50 values in the nanomolar range for certain this compound-derived antagonists against these cell lines. rsc.orgresearchgate.netcrimsonpublishers.comresearchgate.net

Here is an example table summarizing cytotoxicity data from cell-based assays for selected compounds against various cell lines:

CompoundMIA PACA (nM)PANC (nM)MAC13 (nM)MAC16 (nM)U373MG (nM)
L-365,260>5000>1000>5000>5000>5000
Devazepide (B1670321)1200>5000480±32>50001100
Lorglumide425±23289±14316±21>5000421±11
Pyrrolone 915±4262±1827±9765±29536±32
Pyrrolone 1011±4222±1618±6665±28508±35
Pyrrolone 1113±4242±1822±9475±25526±34
Pyrrolone 17230±1153±4674±3323±3>1000

Radioligand binding assays, such as those using [125I]CCK-8, are also employed to determine the binding affinity and selectivity of compounds for CCK receptor subtypes (CCK1 and CCK2) in various tissues like rat pancreas and guinea pig brain. rsc.orgnih.govarcjournals.org this compound itself demonstrated high selectivity for peripheral CCK receptors compared to brain CCK and gastrin receptors. nih.gov

Functional Assays Using Isolated Tissue Preparations

Functional assays using isolated tissue preparations are crucial for confirming the antagonistic properties of this compound analogues and studying their effects on CCK-mediated physiological responses. rsc.orgjscholarpublishers.comresearchgate.netarcjournals.orgmedcraveonline.comjscholaronline.org Common preparations include isolated rat duodenum and guinea pig gallbladder. rsc.orgresearchgate.netarcjournals.orgmedcraveonline.com

In the isolated rat duodenum preparation, electrically induced contractions are generated, and the ability of CCK antagonists to reduce these contractions is measured dose-dependently. rsc.orgarcjournals.orgmedcraveonline.com This assay provides a rapid method for screening CCK antagonists. rsc.orgarcjournals.orgmedcraveonline.com

The guinea pig gallbladder preparation is another standard tissue-based assay where CCK-8s induced contractions are observed, and the reduction of these contractions by antagonists is measured to reconfirm their properties. rsc.orgresearchgate.netmedcraveonline.com

These isolated tissue studies have helped establish the antagonistic properties of this compound-derived compounds and characterize their effects on smooth muscle contraction mediated by CCK receptors. rsc.orgresearchgate.netarcjournals.orgmedcraveonline.com

Animal Models for Physiological and Pharmacological Actions of CCK

Animal models are used to investigate the physiological and pharmacological actions of CCK and the effects of CCK antagonists in vivo. juniperpublishers.comrsc.org These models help to understand the broader impact of CCK antagonism on various systems, including the gastrointestinal tract and the central nervous system.

Studies in rats have utilized models of pancreaticobiliary obstruction or closed duodenal loop to investigate the role of endogenous CCK release and the effects of CCK antagonists on conditions like acute pancreatitis. karger.com In these models, where plasma CCK levels may be increased, CCK antagonists have shown beneficial effects, such as reducing increases in serum amylase and ameliorating morphological damage to the pancreas. karger.com

Animal models are also employed to study the effects of CCK antagonists on behaviors related to anxiety, satiety, and pain, reflecting CCK's role as a neuromodulator. juniperpublishers.comlupinepublishers.comjscholarpublishers.comresearchgate.net While not exclusive to this compound itself, research on this compound-derived antagonists has contributed to the understanding of CCK's in vivo functions and the potential therapeutic utility of blocking CCK receptors in various physiological and pathological states. juniperpublishers.comrsc.orgresearchgate.net

Computational Approaches in Drug Discovery and Development

Computational approaches, also known as in silico methods or computer-aided drug design (CADD), play a significant role in modern drug discovery by integrating molecular, chemical, and systematic information to design molecules with desired properties. iipseries.orgmicrobenotes.com These methods aim to accelerate the identification and optimization of lead compounds, predict their interactions with biological targets, and estimate their pharmacokinetic and pharmacodynamic properties. microbenotes.com

Molecular Modeling and Docking Studies for Receptor-Ligand Interactions

Molecular modeling and docking studies are fundamental computational techniques used to simulate and predict the binding orientation and affinity of a ligand (like this compound or its analogs) to a target receptor (such as the CCK receptors). ymerdigital.comnih.gov These studies provide insights into the key interactions driving the binding process, including hydrogen bonds, hydrophobic interactions, and π-stacking. researchgate.netnih.gov

For this compound and its derivatives targeting cholecystokinin receptors, molecular docking has been employed to understand their interaction profiles. Studies have utilized protein structures, such as PDB identifiers 1HZN for the CCK1 receptor and 1L4T for the CCK2-gastrin receptor, downloaded from the Protein Data Bank, for docking simulations using tools like Autodock Vina and Hex. scivisionpub.com Analysis and visualization of docking results using software such as Chimera and Designer Studio help to rationalize drug-ligand interactions with each CCK receptor subtype. scivisionpub.com

Research on quinazolinone derivatives, designed with inspiration from this compound, has also involved molecular docking to assess their binding to the CCK-B receptor (CCK-BR). nih.gov These studies have revealed specific interactions, such as hydrogen bonds with residues like Arg356A6.58 and Asn353A6.55, and π-positive charge interactions with aromatic rings. nih.gov Hydrophobic interactions, including alkyl and π–alkyl bonds, with residues like Met117, Ile375A7.38, Leu113A2.63, and Pro114A2.64, have also been observed in docking simulations of potent CCK-BR antagonists. nih.gov

Computational analysis of the transannular cyclization of an 11-membered macrocyclic intermediate involved in this compound biosynthesis has shown that this compound C is the kinetically favored product due to the stability of a conformation resembling the transition state for cyclization, while this compound D is thermodynamically more stable. researchgate.net This highlights the role of computational methods in understanding not just ligand-receptor interactions but also the conformational aspects of compound formation.

Conformational Analysis of this compound Derivatives and Analogs

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules, which directly impacts their ability to bind to receptors. nih.gov For this compound and its analogs, conformational studies help to elucidate the preferred spatial arrangements of their structural components.

This compound can be regarded as a conformationally constrained quinazolinone derivative. nih.gov Analogs, such as 2-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4(3H)-quinazolinone, can be considered conformationally flexible pharmacophores of the natural product. nih.gov Probing the conformational preferences for this class of ligands, particularly the spatial relationship between the indole (B1671886) and quinazolinone rings, has been a focus of research. nih.gov

Studies involving X-ray crystallography and computational methods like MM2 force field calculations have been used to analyze the conformations of this compound analogs. nih.gov For instance, the solid-state conformation of one analog showed an extended antiperiplanar arrangement of the heteroaromatic rings around the ethane (B1197151) linker, while a less active analog adopted a folded synclinal orientation. nih.gov However, computational analysis suggested that the energy difference between these folded and extended conformations might be small, indicating that other factors, such as unfavorable steric interactions, could contribute to differences in receptor affinity. nih.gov Introducing unsaturation into the linker of some derivatives has been shown to limit conformational flexibility and decrease receptor affinity. nih.gov

Computational analysis has also been applied to understand the conformational dynamics relevant to the biosynthesis of asperlicins, such as the transannular cyclization leading to different this compound forms. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques used to build predictive models that correlate the structural and physicochemical properties of a series of compounds with their biological activity. ymerdigital.com QSAR models can be regression or classification models, aiming to predict the potency or categorical activity of compounds based on their molecular descriptors. ymerdigital.com

QSAR studies have been applied to various series of cholecystokinin antagonists, including 1,4-benzodiazepines, glutamic acid analogues, and indole derivatives of quinazolinone, to understand the structural features important for receptor binding. researchgate.net These studies suggest that CCK antagonists primarily bind to the receptor through interactions like hydrogen bonds and hydrophobic interactions, which can be further strengthened by secondary interactions involving specific substituents. researchgate.net

For 1,4-benzodiazepines acting as CCKA antagonists, QSAR studies have involved molecular modeling to obtain minimum energy conformations. researchgate.net Geometrical parameters and pharmacophores have been selected for analysis to build predictive models. researchgate.net Three-dimensional QSAR (3D-QSAR) approaches, such as 3D-MSA-QSAR, have also been utilized to develop pharmacophore models, identifying features like hydrophobic centers and hydrogen bond acceptors crucial for activity. researchgate.net The inclusion of indicator variables representing the presence of specific groups, like an N-methyl group or an o-fluoro atom on a substituent, has been shown to significantly contribute to the predictive power of 3D-MSA-QSAR models. researchgate.net

Pharmacophore mapping results from molecular modeling of quinazolinone derivatives have shown good correlation with experimental in vitro CCK-BR binding activity, further supporting the use of QSAR and related computational methods in predicting the biological activity of this compound-inspired compounds. nih.gov

Future Directions and Emerging Research Perspectives

Development of Novel Asperlicin Analogues with Enhanced Receptor Subtype Selectivity

The therapeutic potential of targeting the cholecystokinin (B1591339) (CCK) system is vast, with implications for gastrointestinal disorders, pain management, and neurological conditions. However, the physiological effects of CCK are mediated by at least two distinct receptor subtypes, CCK-A (alimentary) and CCK-B (brain), which are distributed differently throughout the body and mediate different functions. This compound itself demonstrates a notable selectivity for the CCK-A receptor. nih.govscispace.com The development of analogues with even greater and more specific selectivity for either CCK-A or CCK-B receptors is a primary goal of ongoing research.

Structure-activity relationship (SAR) studies have been instrumental in this endeavor. The core structure of this compound, a 1,4-benzodiazepine (B1214927), has been systematically modified to probe the key interactions with the CCK receptors. nih.govnih.gov For instance, simplification of the complex this compound structure led to the development of devazepide (B1670321), a potent and highly selective CCK-A receptor antagonist. medcraveonline.com Further modifications, such as replacing the indolyl amide of devazepide with a urea (B33335) linkage, resulted in L-365,260, an analogue with high affinity and selectivity for the CCK-B receptor. medcraveonline.comnih.gov

Research has shown that specific substitutions on the benzodiazepine (B76468) scaffold can dramatically alter receptor affinity and selectivity. For example, one of the most active early this compound analogues, with an IC50 of 1.6 microM for the CCK-A receptor, was synthesized from Tryptophan in just three steps. nih.gov This highlights the potential for efficient chemical synthesis to generate diverse libraries of analogues for screening. The development of compounds with improved aqueous solubility has also been a focus, facilitating their use in a wider range of physiological and pharmacological studies. nih.gov

The table below summarizes the receptor binding affinities of this compound and some of its key analogues, illustrating the progress in achieving receptor subtype selectivity.

CompoundCCK-A Receptor Affinity (IC50/Ki)CCK-B Receptor Affinity (IC50/Ki)Selectivity
This compound~1.4 µM (IC50) nih.govLower affinityCCK-A selective
Analogue (from Tryptophan)1.6 µM (IC50) nih.govNot specifiedCCK-A active
Devazepide (MK-329)~0.1 nM (IC50) nih.gov>1000-fold lower affinityHighly CCK-A selective
L-365,260Lower affinity~2.0 nM (Ki) medchemexpress.comHighly CCK-B selective

This table is for illustrative purposes and compiles data from multiple sources. The exact values may vary depending on the specific assay conditions.

Future efforts in this area will likely involve computational modeling and structure-based drug design to predict and synthesize novel analogues with even more refined selectivity profiles. The goal is to create a toolbox of highly specific CCK receptor ligands that can be used to dissect the roles of each receptor subtype in health and disease, and to develop targeted therapies with fewer off-target effects.

Advanced Biosynthetic Engineering for Targeted Production and Diversification

The production of this compound and its analogues through traditional chemical synthesis can be complex and costly. An emerging and powerful alternative is the use of biosynthetic engineering to harness and modify the natural biosynthetic pathway of this compound in its native producer, the fungus Aspergillus alliaceus. nih.govnih.govnih.gov

Recent research has successfully identified the gene cluster responsible for this compound biosynthesis. nih.gov This cluster contains the genes encoding the enzymes that assemble the molecule from its amino acid precursors: tryptophan, anthranilate, and leucine (B10760876). nih.gov The identification of this gene cluster is a landmark achievement, as it opens the door to a variety of genetic engineering strategies.

One promising approach is the heterologous expression of the this compound biosynthetic gene cluster in a more genetically tractable and industrially relevant fungal host, such as Aspergillus nidulans or Aspergillus niger. nih.govnih.govfrontiersin.org This would allow for the optimization of production conditions and the potential for significantly higher yields. Furthermore, by manipulating the genes within the cluster, it is possible to create novel analogues of this compound. For example, deleting or modifying genes responsible for specific enzymatic steps could lead to the accumulation of biosynthetic intermediates or the creation of new derivatives.

Directed biosynthesis is another powerful technique that has been successfully applied to this compound production. nih.gov This involves feeding the producing organism with synthetic analogues of the natural precursors. The biosynthetic enzymes may then incorporate these analogues into the final molecule, generating a diverse range of novel compounds that would be difficult to produce through chemical synthesis alone.

The key strategies for advanced biosynthetic engineering of this compound include:

Heterologous expression: Transferring the this compound gene cluster to a high-producing, easily cultivable host organism.

Gene manipulation: Deleting, overexpressing, or modifying genes within the cluster to alter the final product.

Directed biosynthesis: Supplying the fermentation process with precursor analogues to generate novel derivatives.

Pathway reconstruction: Assembling parts of the this compound pathway in a new host to produce specific components or novel hybrid molecules.

These approaches not only offer a more sustainable and potentially cost-effective method for producing this compound and its analogues but also provide a powerful platform for generating chemical diversity and discovering new molecules with enhanced therapeutic properties.

Comprehensive Elucidation of this compound's Broader Pharmacological Spectrum

While this compound is primarily known for its potent antagonism of CCK-A receptors, a comprehensive understanding of its full pharmacological spectrum is still evolving. nih.gov The intricate roles of the CCK system in various physiological processes suggest that this compound and its analogues may have therapeutic potential beyond their initial applications in gastrointestinal research.

Studies have shown that this compound can effectively inhibit CCK-induced physiological responses in various tissues, including the pancreas and gallbladder. nih.govnih.gov This has led to investigations into its potential use in conditions such as acute pancreatitis, where CCK is believed to play a pathogenic role. nih.gov

The development of selective CCK-A and CCK-B antagonists, such as devazepide and L-365,260, has been crucial in dissecting the broader roles of the CCK system. For example, studies using these analogues have implicated CCK-A receptors in the modulation of stress-adaptive behaviors and conditioned reward learning. nih.govnih.gov Conversely, the CCK-B receptor antagonist L-365,260 has shown antidepressant-like effects in preclinical models, suggesting a role for this receptor in mood regulation. nih.gov

Future research should focus on systematically screening this compound and its diverse analogues against a wider panel of receptors and biological targets. This could uncover novel, off-target effects that may be of therapeutic benefit or could inform the design of more selective compounds. Furthermore, investigating the effects of these compounds in various in vivo models of disease will be essential to fully understand their pharmacological potential.

Areas for future investigation into the broader pharmacological spectrum of this compound include:

Neurological and psychiatric disorders: Given the role of CCK in the central nervous system, exploring the potential of this compound analogues in anxiety, depression, and other neurological conditions is a promising avenue.

Pain modulation: The interaction between the CCK and opioid systems suggests that CCK antagonists could be used to enhance the analgesic effects of opioids and potentially reduce the development of tolerance. medchemexpress.com

Oncology: The role of CCK as a growth factor in certain cancers has prompted research into the use of CCK antagonists as potential anti-cancer agents. medcraveonline.com

A deeper understanding of the complete pharmacological profile of this compound and its derivatives will be critical for identifying new therapeutic applications and for ensuring the safety and efficacy of these compounds in future clinical development.

Translational Research for Clinical Development and Therapeutic Validation

The ultimate goal of research on this compound and its analogues is to translate promising preclinical findings into clinically effective therapies. This requires a robust program of translational research, which bridges the gap between basic science and clinical application. astellas.com

The journey from a lead compound like this compound to a marketed drug is long and challenging. It involves extensive preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, and toxicology of a candidate molecule. These studies provide the necessary data to support an Investigational New Drug (IND) application and the initiation of clinical trials in humans.

While this compound itself has not progressed to clinical trials, the knowledge gained from its study has been instrumental in the development of other CCK receptor antagonists. For instance, proglumide (B1679172), another CCK receptor antagonist, has undergone Phase 1 clinical trials for the management of chronic pancreatitis. mdpi.com The insights gained from such trials, including information on safety, tolerability, and potential efficacy, can inform the clinical development of future this compound-based therapies.

The clinical development of this compound analogues will likely focus on therapeutic areas where there is a strong biological rationale for targeting the CCK system. Based on preclinical evidence, potential clinical applications include:

Gastrointestinal disorders: Such as pancreatitis, irritable bowel syndrome, and gallbladder dysfunction.

Pain management: As an adjunct to opioid therapy to enhance analgesia and reduce side effects.

Neurological and psychiatric disorders: Including anxiety, depression, and certain types of schizophrenia.

The success of clinical development will depend on several factors, including the selection of appropriate patient populations, the use of validated biomarkers to assess treatment response, and the design of well-controlled clinical trials. The continued collaboration between academic researchers, pharmaceutical companies, and regulatory agencies will be essential to navigate the complexities of drug development and to ultimately realize the therapeutic potential of this important class of compounds.

Q & A

Q. What is the biosynthetic pathway of asperlicin, and what enzymes are critical for its formation?

this compound biosynthesis involves a two-enzyme pathway: AspA (a bimodular nonribosomal peptide synthetase, NRPS) and AspB (an FAD-dependent monooxygenase). AspA activates and assembles anthranilate (Ant) and L-tryptophan (Trp) into a tripeptide intermediate, which undergoes macrocyclization to form this compound C/D isomers. AspB then oxidizes this compound C into the heptacyclic this compound E . Genetic knockout studies confirm that AspB selectively processes this compound C, while this compound D remains a non-reactive byproduct .

Key Data :

  • Turnover numbers for AspA:
  • This compound C: 126.1 ± 7.6 h⁻¹
  • This compound D: 12.0 ± 0.8 h⁻¹
  • Minor product (unknown isomer): ~5.9 ± 0.3 h⁻¹ .

Q. How are nonribosomal peptide synthetases (NRPSs) utilized in this compound production?

AspA’s NRPS architecture includes two modules:

  • Module 1 (M1) : A1 domain activates Ant, T1 tethers it as a thioester, and C2 catalyzes condensation with Trp.
  • Module 2 (M2) : A2 activates Trp, T2 tethers it, and CT domain facilitates cyclization. Iterative catalysis by C2 enables Ant to transfer twice, forming Ant-Ant-Trp intermediates. In vitro reconstitution of M1 and M2 confirms trans activity and product fidelity .

Experimental Validation :

  • Purified M1 and M2 modules reconstituted in vitro produce this compound C/D in a 10:1 ratio, matching full-length AspA output .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound isomer formation and pathway specificity?

this compound D’s role as a metabolic byproduct (not a biosynthetic intermediate) was clarified through genetic and enzymatic assays. While AspB processes this compound C into E, this compound D remains unmodified due to stereochemical incompatibility with AspB’s active site . LC/MS and isotopic labeling can distinguish isomers:

  • Diagnostic ions : m/z = 407 [M + H]⁺ for C/D isomers .
  • Structural analysis : this compound E’s heptacyclic structure requires AspB-mediated oxidation of C, whereas D lacks reactive sites .

Methodological Recommendation :

  • Use in vitro assays with purified AspA/AspB and synthetic substrates (e.g., Ant-L-Trp-SNAC) to track product profiles .

Q. What experimental designs are optimal for characterizing iterative NRPS activity in this compound synthesis?

Key steps include:

  • Domain dissection : Separate AspA into M1 (A1-T1-C2) and M2 (C2-A2-T2-CT) to study modular contributions .
  • Phosphopantetheinylation : Use Sfp phosphopantetheinyltransferase to activate T domains with CoA-SH, enabling thioester formation .
  • Thioester interchange assays : Monitor acyl transfer between SNAC and pantetheinyl arms via UV/LC-MS .

Critical Finding :

  • The T2 domain is essential for presenting Ant-Ant-Trp-SNAC to the CT cyclization domain, preventing non-enzymatic hydrolysis .

Q. How can researchers address challenges in this compound yield variability during in vitro reconstitution?

Yield fluctuations arise from competing non-enzymatic reactions (e.g., Ant-L-Trp-SNAC hydrolysis) and incomplete phosphopantetheinylation. Mitigation strategies:

  • Optimize enzyme:substrate ratios : 50 μM T2CT domain with 400 μM Ant-L-Trp-SNAC maximizes product formation .
  • Include stabilizing agents : MgCl₂ (5 mM) and ATP (3 mM) enhance AspA activity .
  • Control reaction duration : Limit assays to 1–16 hours to minimize spontaneous cyclization .

Data Contradiction Analysis

Q. Why does this compound D persist in AspB knockout strains despite lacking bioactivity?

this compound D is not a pathway intermediate but a stereoisomeric byproduct of AspA. Its accumulation in ΔAspB strains confirms that AspA produces both C and D isomers, but only C is processed further .

Resolution Strategy :

  • Compare ΔAspA vs. ΔAspB mutant metabolomes via HPLC and MS to isolate AspA/AspB roles .

Methodological Resources

  • Gene cluster validation : Use double-crossover mutagenesis and heterologous expression in Aspergillus spp. to confirm biosynthetic genes .
  • Enzyme kinetics : Calculate turnover numbers via UV-Vis (A₂₈₀) using extinction coefficients of synthetic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Asperlicin
Reactant of Route 2
Asperlicin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.